4-tert-Butyl-2-nitrophenol

Description

The exact mass of the compound 4-tert-Butyl-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-Butyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

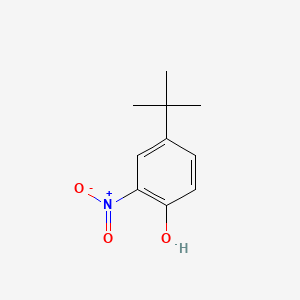

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGNADPMUSNTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074642 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-07-0 | |

| Record name | 4-tert-Butyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3279-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94NDU9GTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of "4-tert-Butyl-2-nitrophenol"

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butyl-2-nitrophenol. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key workflows to support research and development activities.

Core Properties of 4-tert-Butyl-2-nitrophenol

4-tert-Butyl-2-nitrophenol, with the CAS number 3279-07-0, is an organic compound characterized by a phenol ring substituted with a tert-butyl group at position 4 and a nitro group at position 2.[1][2] Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of 195.22 g/mol .[3] This compound typically appears as a yellow to dark yellow or orange to brown, hygroscopic oil or semi-solid.[1]

Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of 4-tert-Butyl-2-nitrophenol.

Table 1: Physical Properties

| Property | Value | Source |

| Melting Point | 27-29 °C | [1][2] |

| Boiling Point | 97 °C at 1 mmHg | [1][2] |

| Density | 1.12 g/mL at 25 °C | [1][2] |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | 1.55 | [2] |

Table 2: Chemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [3] |

| pKa | 7.37 ± 0.14 (Predicted) | [1][2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[1] Insoluble in water.[2] | [1][2] |

| 1H NMR | Spectrum available | [4] |

| 13C NMR | Spectrum available | [5] |

| IR | Spectrum available | [5] |

| Mass Spectrometry | Spectrum available | [5] |

Table 3: Identifiers

| Identifier | Value | Source |

| CAS Number | 3279-07-0 | [1][2] |

| EC Number | 221-914-8 | [2] |

| PubChem CID | 18661 | [5] |

| InChI Key | IHGNADPMUSNTJW-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-nitrophenol

A common method for the synthesis of 4-tert-Butyl-2-nitrophenol is through the nitration of 4-tert-butylphenol.[2][6]

Materials:

-

4-tert-butylphenol

-

Ethyl acetate

-

Nitric acid

-

Water

-

Sodium nitrite (NaNO₂) (catalytic amount)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.[6]

-

Cool the mixture to 0°C.[6]

-

Add a solution of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes.[6]

-

Add a catalytic amount of NaNO₂ to the mixture.[6]

-

Allow the reaction to proceed for 45 minutes.[6]

-

Wash the reaction mixture with an excess of 1N HCl.[6]

-

Separate the organic layer and dry it over MgSO₄.[6]

-

Remove the solvent under reduced pressure to yield the crude product.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 4-tert-Butyl-2-nitrophenol was not detailed in the search results, a general reverse-phase HPLC (RP-HPLC) method, similar to that used for other nitrophenols, can be employed for its quantification and purity assessment.[7]

Instrumentation:

-

HPLC system with a pump, injector, and UV-Vis detector.

-

C18 analytical column.

Mobile Phase (Isocratic Elution):

-

A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., citrate or phosphate buffer) is typically used. The exact ratio would need to be optimized. For related compounds, a mobile phase of methanol and 0.01 M citrate buffer (pH 6.2) in a 47:53 (v/v) ratio has been used.[7]

-

An ion-pairing agent like tetrabutylammonium bromide (TBAB) may be added to the mobile phase to improve peak shape and retention.[7]

Procedure:

-

Sample Preparation: Dissolve a known quantity of the 4-tert-Butyl-2-nitrophenol sample in the mobile phase or a suitable solvent to a known concentration.

-

Injection: Inject a fixed volume of the sample solution into the HPLC system.

-

Separation: The components of the sample are separated on the C18 column based on their hydrophobicity.

-

Detection: The eluting components are detected by the UV-Vis detector at a wavelength where 4-tert-Butyl-2-nitrophenol exhibits strong absorbance (e.g., around 290 nm, which is used for 4-nitrophenol).[7]

-

Quantification: The concentration of the analyte can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Reactivity and Stability

-

Acidity: As a phenol, 4-tert-Butyl-2-nitrophenol is a weak organic acid.[8] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to unsubstituted phenol.

-

Reactivity: The aromatic ring is activated by the hydroxyl group and deactivated by the nitro group. It can undergo further electrophilic substitution, though the positions are directed by the existing substituents. It may be used in the preparation of other compounds, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[1][9]

-

Stability: The compound is reported to be hygroscopic.[1] It is also noted to be sensitive to light and air, and storage under an inert gas in a cool, dark place is recommended.

Safety Information

-

Hazard Classifications: It is classified as an irritant to the skin (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent).

-

Storage: It should be stored in a well-ventilated place, with the container kept tightly closed. Recommended storage temperatures are between 2-8°C or at room temperature in a cool, dark place.[1]

References

- 1. 4-tert-Butyl-2-nitrophenol CAS#: 3279-07-0 [m.chemicalbook.com]

- 2. 2-Nitro-4-tert-butylphenol [chembk.com]

- 3. 2-Nitro-4-tert-butylphenol | 3279-07-0 | FN33937 [biosynth.com]

- 4. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]

- 5. Phenol, 4-(1,1-dimethylethyl)-2-nitro- | C10H13NO3 | CID 18661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 4-tert-Butyl-2-nitrophenol | 3279-07-0 [chemicalbook.com]

"4-tert-Butyl-2-nitrophenol" molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential metabolic pathways of 4-tert-Butyl-2-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

4-tert-Butyl-2-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group at position 4 and a nitro group at position 2.

Molecular Formula: C₁₀H₁₃NO₃[1][2][3]

IUPAC Name: 4-tert-butyl-2-nitrophenol[1]

SMILES String: CC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O[4]

CAS Number: 3279-07-0[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-Butyl-2-nitrophenol is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 195.22 g/mol | [2][3][4] |

| Melting Point | 27-29 °C | [3][4] |

| Boiling Point | 97 °C at 1 mmHg | [3][4] |

| Density | 1.12 g/mL at 25 °C | [3][4] |

| Appearance | Orange to Amber to Dark red clear liquid | |

| Solubility | Expected to be highly soluble in water | [5] |

Spectroscopic Data

| Spectrum Type | Availability |

| ¹H NMR | Available[6][7] |

| ¹³C NMR | Available[1][2] |

| Infrared (IR) | Available[8] |

| Mass Spectrometry (MS) | Available |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-nitrophenol

A common method for the synthesis of 4-tert-Butyl-2-nitrophenol is through the nitration of 4-tert-butylphenol.

Materials:

-

4-tert-butylphenol

-

Ethyl acetate

-

Nitric acid

-

Water

-

Sodium nitrite (catalytic amount)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure: [4]

-

Dissolve 4-tert-butylphenol (0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

-

Cool the mixture to 0°C.

-

Add a solution of nitric acid (13 mL in 13 mL of water) dropwise over 10 minutes.

-

Add a catalytic amount of sodium nitrite.

-

Stir the reaction mixture for 45 minutes.

-

Wash the reaction mixture with an excess of 1N HCl.

-

Separate the organic layer and dry it over MgSO₄.

-

Remove the solvent under reduced pressure to yield 4-tert-Butyl-2-nitrophenol.

Analytical Methods

Thin Layer Chromatography (TLC) can be employed for the separation and analysis of nitrophenol isomers. For instance, 2-nitrophenol and 4-nitrophenol can be separated using TLC. This technique can be adapted to monitor the progress of the synthesis of 4-tert-Butyl-2-nitrophenol and to assess the purity of the final product.

Reactivity and Applications

4-tert-Butyl-2-nitrophenol serves as a valuable intermediate in organic synthesis. It can be used in the preparation of other compounds, such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[3] Additionally, its structural motif is found in compounds with antioxidant properties.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-tert-Butyl-2-nitrophenol.

Caption: Workflow for the synthesis of 4-tert-Butyl-2-nitrophenol.

Proposed Metabolic Pathway

Based on the known metabolic pathways of nitrophenols, a proposed metabolic pathway for 4-tert-Butyl-2-nitrophenol is depicted below. The primary transformations involve the reduction of the nitro group and conjugation reactions to facilitate excretion.

Caption: Proposed metabolic pathway of 4-tert-Butyl-2-nitrophenol.

References

- 1. Phenol, 4-(1,1-dimethylethyl)-2-nitro- | C10H13NO3 | CID 18661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butyl-2-nitrophenol(3279-07-0) 13C NMR [m.chemicalbook.com]

- 3. 4-tert-Butyl-2-nitrophenol CAS#: 3279-07-0 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR [m.chemicalbook.com]

- 8. 4-tert-Butyl-2-nitrophenol(3279-07-0) IR Spectrum [chemicalbook.com]

- 9. 2-Nitro-4-tert-butylphenol | 3279-07-0 | FN33937 [biosynth.com]

synthesis of "4-tert-Butyl-2-nitrophenol" from 4-tert-butylphenol

Technical Guide: Synthesis of 4-tert-Butyl-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-tert-butyl-2-nitrophenol via the electrophilic nitration of 4-tert-butylphenol. The guide details a robust experimental protocol, presents key physicochemical data for the involved compounds, and outlines the expected reaction outcomes. A visual workflow is provided to clearly illustrate the synthetic process, ensuring clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

4-tert-butyl-2-nitrophenol is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its synthesis is most commonly achieved through the regioselective nitration of 4-tert-butylphenol. The presence of the hydroxyl group and the bulky tert-butyl group on the phenol ring directs the electrophilic substitution of the nitro group primarily to the ortho position. This guide presents a detailed methodology for this important transformation.

Chemical Reaction Scheme

The synthesis involves the nitration of 4-tert-butylphenol using nitric acid, with a catalytic amount of sodium nitrite, in an organic solvent. The reaction proceeds as follows:

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the final product is provided below for easy reference.

| Property | 4-tert-butylphenol | 4-tert-butyl-2-nitrophenol |

| CAS Number | 98-54-4 | 3279-07-0 |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 150.22 g/mol | 195.22 g/mol [2] |

| Appearance | White crystalline solid | Yellow crystalline solid[1] |

| Melting Point | 99-101 °C | 27-29 °C[1][3] |

| Boiling Point | 236-238 °C | 97 °C at 1 mmHg[1][3] |

| Density | 0.908 g/cm³ | 1.12 g/mL at 25 °C[1][3] |

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 4-tert-butyl-2-nitrophenol.

Materials and Equipment

-

Reagents:

-

Equipment:

-

600 mL round-bottomed flask

-

Mechanical stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Dissolution: Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate within a 600 mL round-bottomed flask equipped with a mechanical stirrer.[4]

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.[4]

-

Nitration: Prepare a solution of 13 mL of nitric acid in 13 mL of water. Add this nitric acid solution dropwise to the cooled phenol solution over a period of 10 minutes.[4] Following the addition of nitric acid, introduce a catalytic amount of sodium nitrite to the reaction mixture.[4]

-

Reaction: Stir the mixture at 0 °C for 45 minutes.[4]

-

Work-up: After the reaction period, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.[4]

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄.[4] Remove the ethyl acetate solvent under vacuum using a rotary evaporator to yield the crude product.[4]

Reaction Data and Yield

The following table summarizes the stoichiometry and results of the synthesis as described in the protocol.

| Parameter | Value |

| Starting Material | 4-tert-butylphenol |

| Amount of Starting Material | 30 g (0.2 mole)[4] |

| Product | 4-tert-butyl-2-nitrophenol |

| Theoretical Yield | 39.04 g |

| Actual Yield | 37 g[4] |

| Percentage Yield | ~95% |

| Reaction Time | 45 minutes[4] |

| Reaction Temperature | 0 °C[4] |

Experimental Workflow Visualization

The logical flow of the experimental procedure is illustrated below.

Caption: Workflow for the synthesis of 4-tert-butyl-2-nitrophenol.

Safety Information

-

Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

4-tert-butyl-2-nitrophenol: May cause skin, eye, and respiratory system irritation. Appropriate PPE should be worn when handling the product.

-

Ethyl Acetate: Is a flammable liquid. Keep away from ignition sources.

Conclusion

The synthesis of 4-tert-butyl-2-nitrophenol from 4-tert-butylphenol can be achieved with high efficiency and selectivity through a straightforward nitration procedure. The protocol described herein, utilizing nitric acid with a sodium nitrite catalyst at controlled temperatures, provides an excellent yield of approximately 95%. This technical guide serves as a reliable resource for the laboratory-scale production of this important chemical intermediate.

References

In-Depth Technical Guide: Solubility of 4-tert-Butyl-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a substituted phenol derivative with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of 4-tert-Butyl-2-nitrophenol, including qualitative solubility data, detailed experimental protocols for quantitative solubility determination, and a workflow for its synthesis.

Physicochemical Properties of 4-tert-Butyl-2-nitrophenol

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 27-29 °C |

| Boiling Point | 97 °C at 1 mmHg |

| CAS Number | 3279-07-0 |

Qualitative Solubility of 4-tert-Butyl-2-nitrophenol

Based on available chemical literature, the solubility of 4-tert-Butyl-2-nitrophenol in various organic solvents can be broadly categorized as follows. It is important to note that these are qualitative descriptions and quantitative determination is recommended for specific applications.

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Methanol | Slightly soluble |

| Chloroform | Sparingly soluble |

| General Organic Solvents | Generally soluble |

Experimental Protocols for Quantitative Solubility Determination

The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated in various units, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Materials and Equipment

-

4-tert-Butyl-2-nitrophenol (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-tert-Butyl-2-nitrophenol to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Evaporation and Drying:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Data Calculation

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

From these masses, the following solubility values can be calculated:

-

Mass Fraction (w): w = m_solute / m_solution

-

Solubility in g/100g solvent: (m_solute / m_solvent) * 100

-

Mole Fraction (x):

-

Moles of solute (n_solute) = m_solute / M_solute (Molar mass of 4-tert-Butyl-2-nitrophenol = 195.22 g/mol )

-

Moles of solvent (n_solvent) = m_solvent / M_solvent (Molar mass of the solvent)

-

x = n_solute / (n_solute + n_solvent)

-

Synthesis and Experimental Workflow

The synthesis of 4-tert-Butyl-2-nitrophenol is typically achieved through the nitration of 4-tert-butylphenol. The following diagrams illustrate the synthesis reaction and a general experimental workflow for solubility determination.

Caption: Synthesis of 4-tert-Butyl-2-nitrophenol.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of 4-tert-Butyl-2-nitrophenol for researchers and professionals in the fields of chemistry and drug development. While quantitative solubility data remains a gap in the current literature, the provided experimental protocol for the gravimetric method offers a clear and reliable path for its determination. The included diagrams for the synthesis and solubility workflow further aid in the practical application of this knowledge. Accurate solubility data is fundamental for process optimization, formulation development, and ensuring the efficacy and safety of products containing this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butyl-2-nitrophenol

This guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butyl-2-nitrophenol, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of 4-tert-Butyl-2-nitrophenol

4-tert-Butyl-2-nitrophenol, identified by the CAS Number 3279-07-0, is a chemical compound with distinct thermal properties.[1][2][3][4] Its appearance is described as a yellow crystalline solid, which is consistent with its melting point being close to ambient temperatures.[3] Some sources also describe it as an orange to dark red clear liquid, which may be observed when the substance is above its melting point or in a solution.[5]

The quantitative data for the melting and boiling points of 4-tert-Butyl-2-nitrophenol are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 27-29 °C | (lit.)[1][2][3][4] |

| Boiling Point | 97 °C | at 1 mmHg (lit.)[1][2][3][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound like 4-tert-Butyl-2-nitrophenol.

2.1. Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of 4-tert-Butyl-2-nitrophenol, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 4-tert-Butyl-2-nitrophenol is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Rapid Heating (Initial Run): The apparatus is heated rapidly to get an approximate melting range. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are noted.

-

Slow Heating (Accurate Determination): A fresh sample is prepared in a new capillary tube. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point observed in the initial run. The heating rate is then reduced to 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first signs of melting are observed (the solid begins to shrink and a liquid phase appears) and the temperature at which the last crystal melts are recorded as the melting point range. For 4-tert-Butyl-2-nitrophenol, this is expected to be in the 27-29 °C range.[1][2][3][4]

2.2. Boiling Point Determination (Distillation Method under Reduced Pressure)

Given that 4-tert-Butyl-2-nitrophenol has a boiling point of 97 °C at a reduced pressure of 1 mmHg, a vacuum distillation setup is required for accurate determination.[1][2][3][4]

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. The round-bottom flask containing the 4-tert-Butyl-2-nitrophenol sample and boiling chips is connected to the distillation head. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. The condenser is connected to the receiving flask.

-

Vacuum Application: The vacuum source is connected to the apparatus via a vacuum adapter on the receiving flask or the distillation head. The system is evacuated to the desired pressure (in this case, 1 mmHg), which is monitored by the manometer.

-

Heating: The sample is gently heated using the heating mantle. The liquid will begin to boil when its vapor pressure equals the pressure inside the apparatus.

-

Observation and Data Recording: As the vapor rises and comes into contact with the thermometer bulb, the temperature will stabilize. This stable temperature is recorded as the boiling point at that specific pressure. The condensed liquid (distillate) will collect in the receiving flask.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of 4-tert-Butyl-2-nitrophenol.

Caption: Experimental workflow for determining the melting and boiling points.

References

literature review on "4-tert-Butyl-2-nitrophenol"

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

Introduction

4-tert-Butyl-2-nitrophenol is an organic compound belonging to the substituted nitrophenol family. Its chemical structure, which incorporates a phenolic hydroxyl group, a nitro group, and a bulky tert-butyl group on a benzene ring, confers a unique combination of steric and electronic properties.[1] This arrangement makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.[1] It is primarily used in the pharmaceutical and dye industries and serves as a precursor for synthesizing biocides, antioxidants, and light stabilizers.[1][2] This technical guide provides a comprehensive review of the chemical properties, synthesis, biological activities, and toxicological data of 4-tert-Butyl-2-nitrophenol, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

4-tert-Butyl-2-nitrophenol is a yellow crystalline solid with a characteristic smoky taste.[2] It is soluble in many organic solvents but insoluble in water.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3279-07-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][3] |

| Molecular Weight | 195.22 g/mol | [3][4] |

| Melting Point | 27-29 °C | [2][3][4] |

| Boiling Point | 97 °C at 1 mmHg | [2][3][4] |

| 136-138 °C at 15-16 Torr | [2] | |

| Density | 1.12 g/mL at 25 °C | [2][3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4] |

| pKa | 7.37 ± 0.14 (Predicted) | [2] |

| EINECS Number | 221-914-8 | [3][4] |

| InChI Key | IHGNADPMUSNTJW-UHFFFAOYSA-N | [4] |

| SMILES String | CC(C)(C)c1ccc(O)c(c1)--INVALID-LINK--=O | [4] |

Synthesis and Experimental Protocols

The primary synthesis route for 4-tert-Butyl-2-nitrophenol involves the nitration of commercially available 4-tert-butylphenol. The nitro group's presence allows for various subsequent chemical transformations, most notably its reduction to an amino group, which opens pathways to a diverse range of derivatives.[1]

Experimental Protocol: Synthesis of 2-nitro-4-t-butyl phenol

This protocol is adapted from a published procedure for the nitration of 4-t-butyl phenol.[5]

Materials:

-

4-t-butyl phenol (30 g, 0.2 mole)

-

Ethyl acetate (200 mL)

-

Nitric acid (13 mL)

-

Water (13 mL)

-

Sodium nitrite (NaNO₂, catalytic amount)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

600-mL round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

Procedure:

-

Dissolve 4-t-butyl phenol (30 g, 0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

-

Cool the flask to 0°C in an ice bath.

-

Prepare a solution of nitric acid by adding 13 mL of nitric acid to 13 mL of water.

-

Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.

-

Add a catalytic amount of NaNO₂ to the mixture.

-

Continue stirring the reaction at 0°C for 45 minutes.

-

After 45 minutes, transfer the reaction mixture to a separatory funnel and wash with an excess of 1N HCl.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent and strip the solvent (ethyl acetate) under reduced pressure to yield the crude product.

-

The procedure is reported to yield 37 g of 2-nitro-4-t-butyl phenol.[5]

Biological Activities and Applications

While extensive biological data for 4-tert-Butyl-2-nitrophenol is limited, related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] 4-tert-Butyl-2-nitrophenol is noted for its use as an antibacterial agent and antioxidant.[2] It is also a key intermediate in the synthesis of other biologically active molecules. For example, it is used to prepare (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, a biocide.[1][3]

The antioxidant activity of similar phenolic compounds is attributed to the donation of a hydrogen atom from the hydroxyl group to stabilize free radicals, thereby terminating lipid peroxidation chain reactions.[6][8]

Toxicology and Safety

Toxicological information for 4-tert-Butyl-2-nitrophenol indicates that it is an irritant. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

| Data Type | Information | Source(s) |

| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [4][9] |

| Signal Word | Warning | [4][9] |

| Hazard Statements | H315, H319, H335 | [4][9] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4][9] |

| Target Organs | Respiratory system | [4] |

| WGK (Water Hazard Class) | WGK 3 | [4] |

Note: Specific LD50 data for 4-tert-Butyl-2-nitrophenol was not found in the reviewed literature. However, data for the related compound 2,6-Di-tert-butyl-4-nitrophenol (DBNP) shows an oral LD50 in rats in the range of 80-98 mg/kg.[10][11][12] This suggests that nitrated butylphenols can exhibit significant toxicity.

Mechanism of Action and Metabolism

The biological and toxicological effects of 4-tert-Butyl-2-nitrophenol are understood to arise from the interplay of its functional groups—the phenolic hydroxyl, nitro, and tert-butyl groups—with molecular targets such as enzymes and cellular receptors.[1]

-

Phase I: Reactions mediated by cytochrome P450 enzymes, which can include oxidation to form catechols (e.g., 4-nitrocatechol) or reduction of the nitro group to form aminophenols.[13]

-

Phase II: The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted, primarily in the urine.[13][14]

Analytical Methods

The quantification and detection of nitrophenols and their metabolites are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[15]

Experimental Protocol: Example HPLC Method for Nitrophenol Analysis

This protocol is adapted from a validated method for the simultaneous analysis of 4-nitrophenol (PNP) and its conjugated metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (PNP-S), in biological samples.[16] It serves as a representative example of an analytical approach.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a pump, injector, C₁₈ column, and a UV-Vis detector.

-

Mobile Phase: Methanol-0.01 M citrate buffer pH 6.2 (47:53, v/v) containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing agent.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm.

-

Internal Standard: 4-ethylphenol (ETP).

Sample Preparation (for bile samples):

-

Thaw the frozen bile sample at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Take a 50 µL aliquot of the bile sample.

-

Add 50 µL of the internal standard solution (ETP).

-

Add 100 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

This method provides baseline separation of the parent nitrophenol and its primary metabolites in under 15 minutes.[16]

Conclusion

4-tert-Butyl-2-nitrophenol is a synthetically important chemical with applications in various industries. Its physicochemical properties are well-defined, and its synthesis via nitration of 4-tert-butylphenol is straightforward. While specific data on its biological activities and metabolism are sparse, information from closely related nitrophenols suggests potential for antioxidant and antimicrobial effects, as well as mechanisms of toxicity involving irritation and potential for more severe effects at higher doses. The provided protocols for synthesis and analysis offer a practical foundation for researchers working with this compound. Further investigation into its specific biological mechanisms and metabolic fate would be beneficial for a more complete understanding of its profile for drug development and safety assessment.

References

- 1. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 4-tert-Butyl-2-nitrophenol CAS#: 3279-07-0 [m.chemicalbook.com]

- 4. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 9. Phenol, 4-(1,1-dimethylethyl)-2-nitro- | C10H13NO3 | CID 18661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ussvicb.org [ussvicb.org]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butyl-2-nitrophenol

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-nitrophenol, including its chemical identity, physical and chemical properties, synthesis protocols, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-tert-butyl-2-nitrophenol [1]. It is a derivative of phenol with a tert-butyl group and a nitro group as substituents on the aromatic ring.

Synonyms: [1]

-

2-Nitro-4-tert-butylphenol

-

Phenol, 4-(1,1-dimethylethyl)-2-nitro-

-

4-(1,1-DIMETHYLETHYL)-2-NITROPHENOL

-

4-(tert-Butyl)-2-nitrophenol

-

o-nitro-p-t-butyl-phenol

-

2-nitro-4-t-butyl phenol

Physicochemical Properties

The following table summarizes the key quantitative data for 4-tert-Butyl-2-nitrophenol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| CAS Number | 3279-07-0 | [1][2] |

| EC Number | 221-914-8 | [1][3] |

| Melting Point | 27-29 °C | [2][3] |

| Boiling Point | 97 °C at 1 mmHg | [2][3] |

| Density | 1.12 g/mL at 25 °C | [2][3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Appearance | Yellow to green crystal or oily liquid | [4] |

Experimental Protocols

Synthesis of 2-nitro-4-t-butyl phenol [5]

This protocol describes the nitration of 4-tert-butylphenol to yield 4-tert-Butyl-2-nitrophenol.

Materials:

-

4-t-butyl phenol (30 g, 0.2 mole)

-

Ethyl acetate (200 mL)

-

Nitric acid (13 mL)

-

Water (13 mL)

-

Sodium nitrite (catalytic amount)

-

1N Hydrochloric acid (excess)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

600-mL round-bottomed flask

-

Mechanical stirrer

Procedure:

-

Dissolve 30 g (0.2 mole) of commercially available 4-t-butyl phenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

-

Cool the mixture to 0°C.

-

Add a mixture of 13 mL of nitric acid in 13 mL of water dropwise over 10 minutes.

-

Add a catalytic amount of sodium nitrite to the reaction mixture.

-

After 45 minutes, wash the reaction with an excess of 1N HCl.

-

Separate the organic layer and dry it over MgSO₄.

-

Remove the solvent by evaporation to yield 37 g of 2-nitro-4-t-butyl phenol.

Applications

4-tert-Butyl-2-nitrophenol serves as a versatile chemical intermediate in various industrial and research applications.[6] Its primary uses include:

-

Antioxidant and Light Stabilizer: It is utilized for its properties as an antioxidant and a light stabilizer.[7]

-

Chemical Synthesis: Due to its functional groups, it is a valuable starting material or intermediate in organic synthesis.[6] It can undergo transformations such as the reduction of the nitro group to an amine, derivatization of the hydroxyl group, and electrophilic aromatic substitution.[6]

-

Biocide Precursor: It is a key precursor in the synthesis of certain biocides, for instance, (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.[4]

Visualizations

The following diagram illustrates the nomenclature breakdown of 4-tert-Butyl-2-nitrophenol.

Nomenclature of 4-tert-Butyl-2-nitrophenol

References

- 1. Phenol, 4-(1,1-dimethylethyl)-2-nitro- | C10H13NO3 | CID 18661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butyl-2-nitrophenol CAS#: 3279-07-0 [m.chemicalbook.com]

- 3. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. srinivasapetrochemicals.in [srinivasapetrochemicals.in]

Spectroscopic Profile of 4-tert-Butyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butyl-2-nitrophenol, a valuable intermediate in various chemical syntheses. This document collates quantitative spectroscopic data, details experimental methodologies for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-tert-Butyl-2-nitrophenol, facilitating easy reference and comparison.

1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.34 | Singlet | -C(CH3)3 |

| 7.15 | Doublet | H-6 |

| 7.55 | Doublet of doublets | H-5 |

| 7.95 | Doublet | H-3 |

| 10.5 (approx.) | Broad Singlet | -OH |

Note: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

13C NMR Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| 31.3 | -C(C H3)3 |

| 34.3 | -C (CH3)3 |

| 119.4 | C-3 |

| 124.7 | C-5 |

| 129.5 | C-6 |

| 139.7 | C-1 |

| 149.0 | C-4 |

| 153.2 | C-2 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3200-3600 | Broad | O-H stretch (hydrogen-bonded) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| ~1270 | Medium | C-O stretch (phenol) |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]+ (Molecular Ion) |

| 180 | High | [M-CH3]+ |

| 150 | Medium | [M-NO2+H]+ |

| 132 | Medium | [M-NO2-OH]+ |

UV-Vis Spectroscopy Data

| Wavelength (λmax) | Solvent | Notes |

| ~350 nm | Ethanol | Attributed to n -> π* transition of the nitro group |

| ~280 nm | Ethanol | Attributed to π -> π* transition of the aromatic ring |

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-tert-Butyl-2-nitrophenol in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

Data Acquisition (1H NMR):

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Acquisition (13C NMR):

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans (typically 128 or more) is required due to the lower natural abundance of 13C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

ATR-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 4-tert-Butyl-2-nitrophenol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Clean the crystal thoroughly after the measurement.

-

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of 4-tert-Butyl-2-nitrophenol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 4-tert-Butyl-2-nitrophenol in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent as a blank to zero the instrument.

-

Scan the wavelength range from approximately 200 nm to 500 nm.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-tert-Butyl-2-nitrophenol.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: 4-tert-Butyl-2-nitrophenol as a Versatile Intermediate in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-Butyl-2-nitrophenol as a key intermediate in the synthesis of a variety of fine chemicals. This versatile building block is instrumental in the production of high-value compounds, including biocides, dyes, and precursors for active pharmaceutical ingredients.

Overview of Applications

4-tert-Butyl-2-nitrophenol is a valuable starting material due to the reactivity of its functional groups: the nitro group, the hydroxyl group, and the aromatic ring. These sites allow for a range of chemical transformations, making it a cornerstone in multi-step syntheses.

Key applications include:

-

Synthesis of Biocides: The phenolic hydroxyl group can be derivatized to produce quaternary ammonium compounds, which exhibit potent antimicrobial properties.

-

Precursor to Aminophenols: The nitro group is readily reduced to an amine, yielding 2-amino-4-tert-butylphenol, a crucial intermediate for azo dyes and other specialty chemicals.

-

Antioxidant Synthesis: The phenolic structure itself is a basis for developing antioxidant molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-Butyl-2-nitrophenol is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3279-07-0 | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Appearance | Yellow to green crystal or oily liquid | |

| Melting Point | 27-29 °C | |

| Boiling Point | 97 °C at 1 mmHg | |

| Density | 1.12 g/mL at 25 °C |

Experimental Protocols

Synthesis of 4-tert-Butyl-2-nitrophenol

This protocol describes the nitration of 4-tert-butylphenol to produce 4-tert-Butyl-2-nitrophenol.[1]

Materials:

-

4-tert-butylphenol

-

Ethyl acetate

-

Nitric acid

-

Sodium nitrite (NaNO₂)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

600-mL round-bottomed flask

-

Mechanical stirrer

Procedure:

-

Dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise, add a mixture of 13 mL of nitric acid in 13 mL of water over 10 minutes.

-

Add a catalytic amount of NaNO₂.

-

Stir the reaction mixture for 45 minutes at 0°C.

-

Wash the reaction mixture with an excess of 1N HCl.

-

Separate the organic layer and dry it over MgSO₄.

-

Remove the ethyl acetate by rotary evaporation to yield the crude product.

Quantitative Data:

| Reactant | Amount | Moles |

| 4-tert-butylphenol | 30 g | 0.2 |

| Nitric Acid | 13 mL | - |

| Product | Yield | Purity |

| 4-tert-Butyl-2-nitrophenol | 37 g (crude) | Not specified |

Reduction of 4-tert-Butyl-2-nitrophenol to 2-amino-4-tert-butylphenol

This protocol details the catalytic hydrogenation of 4-tert-Butyl-2-nitrophenol to synthesize 2-amino-4-tert-butylphenol.[1]

Materials:

-

4-tert-Butyl-2-nitrophenol (37 g, 0.19 mole)

-

Ethyl acetate (100 mL)

-

10% Palladium on carbon (Pd/C)

-

Heptane (approx. 200 mL)

-

Parr hydrogenator

Procedure:

-

Dissolve 37 g (0.19 mole) of 4-tert-Butyl-2-nitrophenol in 100 mL of ethyl acetate in a Parr bottle.

-

Add a teaspoon of 10% Pd/C to the solution.

-

Place the mixture on a hydrogenator under 50 psi of hydrogen with agitation for 1 hour.

-

Filter the catalyst off through celite.

-

Remove the ethyl acetate under vacuum.

-

Crystallize the product by adding approximately 200 mL of heptane.

-

Collect the crystals of 2-amino-4-tert-butylphenol.

Quantitative Data:

| Reactant | Amount | Moles |

| 4-tert-Butyl-2-nitrophenol | 37 g | 0.19 |

| Product | Yield | Purity |

| 2-amino-4-tert-butylphenol | 25.6 g | Not specified |

Synthesis of Azo Dyes from 2-amino-4-tert-butylphenol

2-amino-4-tert-butylphenol is a key precursor in the synthesis of azo dyes. The general procedure involves diazotization of the amino group followed by coupling with a suitable aromatic compound. While a specific protocol for a dye derived from 2-amino-4-tert-butylphenol is not detailed in the search results, a general procedure for azo dye synthesis is outlined below, which can be adapted.[2][3]

General Procedure:

-

Diazotization: Dissolve 2-amino-4-tert-butylphenol in an acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate vessel, dissolve the coupling agent (e.g., a phenol or an aromatic amine) in a basic solution. Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. The azo dye will precipitate out of the solution.

-

Isolation: The precipitated dye is collected by filtration, washed, and dried.

Application in Biocides: Mechanism of Action

4-tert-Butyl-2-nitrophenol is a precursor to biocidal agents such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. This compound belongs to the class of quaternary ammonium compounds (QACs), which are membrane-active agents.

The general mechanism of action for QACs involves the disruption of the microbial cell membrane, leading to cell death.[4] This process is not a classical signaling pathway but rather a direct physical and chemical assault on the cell's integrity.

Caption: Logical workflow of the antimicrobial action of QACs.

Experimental Workflow Diagrams

The synthesis of fine chemicals from 4-tert-Butyl-2-nitrophenol often involves a multi-step process. The following diagram illustrates a typical workflow.

Caption: Synthetic routes from 4-tert-Butylphenol.

Summary

4-tert-Butyl-2-nitrophenol is a highly adaptable intermediate for the synthesis of a wide range of fine chemicals. Its straightforward preparation and the differential reactivity of its functional groups allow for the targeted synthesis of complex molecules with desirable biological and chemical properties. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this valuable compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Protocol for the Nitration of 4-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-nitro-4-tert-butylphenol via the electrophilic nitration of 4-tert-butylphenol. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, this note includes a summary of quantitative data and characterization of the product, along with diagrams illustrating the experimental workflow and the chemical reaction mechanism.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis. The resulting nitrophenols are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals.[1] 4-tert-butylphenol is a readily available starting material, and its nitration predominantly yields 2-nitro-4-tert-butylphenol, a yellow crystalline solid.[1] This application note details a common laboratory-scale procedure for this transformation.

Experimental Protocols

Two primary methods for the nitration of 4-tert-butylphenol are presented below, utilizing different nitrating agents and reaction conditions.

Protocol 1: Nitration using Nitric Acid and Sodium Nitrite

This protocol is adapted from a procedure utilizing a mixture of nitric acid and a catalytic amount of sodium nitrite in an organic solvent at low temperatures.

Materials:

-

4-tert-butylphenol

-

Ethyl acetate

-

Nitric acid (concentrated)

-

Deionized water

-

Sodium nitrite (NaNO₂)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Celite

Equipment:

-

Round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate.

-

Cool the flask to 0°C using an ice bath.

-

Prepare a solution of 13 mL of nitric acid in 13 mL of water.

-

Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.

-

Add a catalytic amount of sodium nitrite to the mixture.

-

Continue stirring the reaction at 0°C for 45 minutes.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Nitration using Concentrated Nitric Acid in an Organic Solvent

This method employs concentrated nitric acid in an organic solvent at a slightly elevated temperature.

Materials:

-

4-tert-butylphenol

-

n-Butanol

-

Nitric acid (69% mass fraction)

Equipment:

-

Three-necked flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Water bath

Procedure:

-

In a 500mL three-necked flask, dissolve 30g (0.2 mol) of p-tert-butylphenol in 75mL of n-butanol.

-

While stirring mechanically and cooling, maintain the temperature at 20°C and slowly add 19.5g (0.21 mol) of concentrated nitric acid (69%) dropwise.

-

After the addition is complete, continue the reaction at 20°C for 4 hours.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and further purification if necessary.

Data Presentation

Table 1: Comparison of Nitration Protocols

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4-tert-butylphenol (30 g, 0.2 mol) | 4-tert-butylphenol (30 g, 0.2 mol) |

| Nitrating Agent | Nitric acid (13 mL) / Sodium nitrite (catalytic) | Concentrated Nitric Acid (69%, 19.5 g, 0.21 mol) |

| Solvent | Ethyl acetate (200 mL) | n-Butanol (75 mL) |

| Temperature | 0°C | 20°C |

| Reaction Time | 45 minutes | 4 hours |

| Yield | 37 g | Not specified |

Table 2: Physicochemical and Spectroscopic Data of 2-Nitro-4-tert-butylphenol

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.22 g/mol [2] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 27-29 °C[3] |

| Boiling Point | 97 °C at 1 mmHg[3] |

| Density | 1.12 g/mL at 25 °C[3] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.34 (s, 9H, C(CH₃)₃), 7.55 (dd, 1H, Ar-H), 7.99 (d, 1H, Ar-H), 10.87 (s, 1H, OH) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~2960 (C-H stretch), ~1530 & ~1340 (NO₂ stretch), ~1270 (C-O stretch) |

Mandatory Visualizations

Caption: Experimental workflow for the nitration of 4-tert-butylphenol.

Caption: Mechanism of electrophilic nitration of 4-tert-butylphenol.

References

Application Notes and Protocols: 4-tert-Butyl-2-nitrophenol as a Versatile Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a valuable and versatile starting material in medicinal chemistry and drug discovery. Its substituted phenol structure, featuring a nitro group ortho to the hydroxyl moiety and a bulky tert-butyl group para to the hydroxyl, offers a unique combination of reactivity and steric influence. This allows for the strategic construction of complex molecular architectures with diverse pharmacological activities. The primary synthetic utility of 4-tert-Butyl-2-nitrophenol lies in its facile reduction to the corresponding aminophenol, 2-Amino-4-tert-butylphenol, a key intermediate for the synthesis of a wide range of bioactive compounds. This document provides detailed application notes and experimental protocols for utilizing 4-tert-Butyl-2-nitrophenol as a foundational building block in pharmaceutical research.

Key Synthetic Transformations and Applications

The chemical versatility of 4-tert-Butyl-2-nitrophenol stems from the reactivity of its nitro and hydroxyl groups.[1] These functional groups allow for a variety of chemical modifications, including the reduction of the nitro group to an amine, derivatization of the hydroxyl group, and electrophilic aromatic substitution reactions.[1]

Reduction to 2-Amino-4-tert-butylphenol

The most critical transformation of 4-tert-Butyl-2-nitrophenol in a pharmaceutical context is its reduction to 2-Amino-4-tert-butylphenol. This intermediate serves as the primary scaffold for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications.

Experimental Protocol: Reduction of 4-tert-Butyl-2-nitrophenol

This protocol details the catalytic hydrogenation of 4-tert-Butyl-2-nitrophenol to 2-Amino-4-tert-butylphenol.[2]

Materials:

-

4-tert-Butyl-2-nitrophenol

-

Ethyl acetate

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Parr hydrogenation apparatus

-

Celite

-

Heptane

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

Dissolve 4-tert-Butyl-2-nitrophenol (0.19 mol) in 100 mL of ethyl acetate.

-

Transfer the solution to a Parr bottle and add a catalytic amount (e.g., a teaspoon) of 10% Pd/C.

-

Place the Parr bottle on a hydrogenator and subject the mixture to 50 psi of hydrogen pressure with agitation for 1 hour.

-

Monitor the reaction for the consumption of hydrogen.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Crystallize the resulting crude product from approximately 200 mL of heptane to yield pure 2-Amino-4-tert-butylphenol.

Data Presentation: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-tert-Butyl-2-nitrophenol | C₁₀H₁₃NO₃ | 195.22 | 27-29 | 97 (at 1 mmHg) |

| 2-Amino-4-tert-butylphenol | C₁₀H₁₅NO | 165.23 | 160-163 | - |

Logical Workflow for the Reduction of 4-tert-Butyl-2-nitrophenol

Caption: Synthetic workflow for the reduction of 4-tert-Butyl-2-nitrophenol.

Applications in the Synthesis of Bioactive Molecules

2-Amino-4-tert-butylphenol is a versatile precursor for the synthesis of various classes of compounds with demonstrated or potential biological activities.

Synthesis of 2-(Pyridyl)benzoxazoles

2-Amino-4-tert-butylphenol can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are precursors to biologically important 2-(pyridyl)benzoxazole derivatives.[3][4] Benzoxazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral properties.

Experimental Workflow for the Synthesis of 2-(Pyridyl)benzoxazoles

Caption: General workflow for synthesizing 2-(pyridyl)benzoxazoles.

Development of Organocatalysts

This building block is also utilized in the synthesis of prolinamide phenols, which act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions in water.[3][4] This application is significant for green chemistry approaches in pharmaceutical synthesis.

Precursors for Anion Sensors

N-(2-hydroxy-4-tert-butylphenyl)-acetamide, derived from 2-Amino-4-tert-butylphenol, is a key intermediate in the preparation of uranylsalophene derivatives.[3][4] These derivatives can function as selective receptors in anion-sensitive membrane sensors, which have applications in diagnostics and biological research.[3][4]

Potential Signaling Pathways and Biological Activities

Hypothesized Signaling Pathways for Derivatives

Based on the known activities of related phenolic compounds, derivatives of 4-tert-Butyl-2-nitrophenol could potentially modulate key signaling pathways involved in:

-

Inflammation: By inhibiting the production of pro-inflammatory cytokines.

-

Oxidative Stress: Through the scavenging of reactive oxygen species (ROS).

-

Apoptosis: By inducing programmed cell death in cancer cells.

Illustrative Signaling Pathway: Apoptosis Induction

Caption: Hypothesized pathway for apoptosis induction by a bioactive derivative.

Conclusion

4-tert-Butyl-2-nitrophenol is a valuable and cost-effective starting material for the synthesis of a variety of complex organic molecules. Its primary utility in pharmaceutical research lies in its conversion to 2-Amino-4-tert-butylphenol, a versatile intermediate for the construction of heterocyclic scaffolds and other derivatives with potential therapeutic applications. The exploration of derivatives of this building block for novel pharmacological activities remains a promising area of research in drug discovery and development.

References

Application Notes and Protocols: Derivatization of 4-tert-Butyl-2-nitrophenol's Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitrophenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its phenolic hydroxyl group offers a reactive site for various derivatization reactions, allowing for the modification of its physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of 4-tert-butyl-2-nitrophenol, focusing on two primary classes of reactions: O-alkylation (ether formation) and O-acylation (ester formation). The protocols are designed to be reproducible and scalable for laboratory settings.

Physicochemical Properties of 4-tert-Butyl-2-nitrophenol

A thorough understanding of the starting material is crucial for successful derivatization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | Off-white or beige powder | [3] |

| Melting Point | 27-29 °C (lit.) | [2] |

| Boiling Point | 97 °C at 1 mmHg (lit.) | [2] |

| Density | 1.12 g/mL at 25 °C (lit.) | [2] |

| Solubility | Insoluble in water. | [3] |

Spectroscopic Data of 4-tert-Butyl-2-nitrophenol

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available. | [4] |

| ¹³C NMR | Spectra available. | [1] |

| Mass Spectrometry | Data available. | [1] |

| IR Spectrum | Data available. | [1] |

Derivatization Reactions: Signaling Pathways and Workflows

The derivatization of the hydroxyl group of 4-tert-butyl-2-nitrophenol can be broadly categorized into O-alkylation and O-acylation. The following diagrams illustrate the general reaction pathways and a typical experimental workflow.

Caption: General reaction pathways for the derivatization of 4-tert-Butyl-2-nitrophenol.

Caption: A typical experimental workflow for the synthesis and characterization of derivatives.

Application Note 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from phenols. This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.

Protocol 1: Synthesis of 4-tert-Butyl-2-nitrophenyl Propyl Ether

This protocol is based on the reported synthesis of 4-tert-butyl-2-nitrophenyl propyl ether.[5]

Materials:

-

4-tert-Butyl-2-nitrophenol

-

1-Iodopropane

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-